4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H15N3O5S and its molecular weight is 385.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole nucleus are known to exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, it’s plausible that this compound may interact with a variety of cellular targets.
Mode of Action
Compounds with the 1,3,4-oxadiazole nucleus are known to interact with their targets in a variety of ways, depending on the specific biological activity . For instance, some oxadiazole derivatives exert their effects by inhibiting key enzymes, interacting with cellular receptors, or disrupting cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it’s likely that this compound may affect multiple pathways . For instance, it could potentially interfere with pathways involved in bacterial cell wall synthesis (for antibacterial activity), disrupt DNA replication (for antitumor activity), or modulate immune response pathways (for anti-inflammatory activity).
Pharmacokinetics
The 1,3,4-oxadiazole nucleus is known to be soluble in water , suggesting that this compound may have good bioavailability.
Result of Action
Based on the known biological activities of 1,3,4-oxadiazole derivatives, this compound could potentially exert a variety of effects at the molecular and cellular levels . For instance, it could potentially inhibit the growth of bacteria or tumor cells, modulate immune responses, or neutralize reactive oxygen species.
Properties
IUPAC Name |
4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-11(22)12-3-5-13(6-4-12)16(23)19-18-21-20-17(26-18)14-7-9-15(10-8-14)27(2,24)25/h3-10H,1-2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVWSIVBACLZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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